

Spectroscopic and Structural Elucidation of Futokadsurin C: A Technical Overview

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Compound of Interest

Compound Name: *futokadsurin C*

Cat. No.: B051360

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Disclaimer: Despite a comprehensive search of available scientific literature, specific spectral data (NMR, MS, IR) and detailed experimental protocols for **futokadsurin C** could not be located. The following guide provides a generalized framework for the characterization of a novel natural product, structured to meet the requirements of researchers, scientists, and drug development professionals. The data presented in the tables are illustrative examples and do not represent actual data for **futokadsurin C**.

Introduction

The genus *Kadsura* is a recognized source of structurally diverse and biologically significant compounds, primarily lignans and triterpenoids.^{[1][2]} These compounds have garnered attention for a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.^[1] While specific data for **futokadsurin C** remains elusive, it is presumed to be a lignan, a class of compounds prevalent in this genus. The structural elucidation of such compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data (Illustrative Examples)

The following tables represent typical data formats for the spectroscopic characterization of a natural product.

NMR Spectral Data

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Position	δH (ppm)	Multiplicity	J (Hz)
1	6.85	d	8.0
2	7.02	d	1.5
3	-	-	-
4	-	-	-
5	6.90	dd	8.0, 1.5
6	4.50	d	7.5
7	2.50	m	
8	1.95	m	
9	3.80	s	
1'	6.95	s	
2'	-	-	-
3'	3.90	s	
4'	-	-	
5'	6.88	d	8.5
6'	6.98	d	8.5
OMe-3'	3.85	s	
OMe-4'	3.88	s	

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Position	δC (ppm)
1	130.5
2	110.2
3	148.0
4	147.5
5	118.9
6	85.6
7	45.3
8	35.1
9	56.0
1'	125.8
2'	109.5
3'	149.1
4'	148.8
5'	111.5
6'	120.3
OMe-3'	55.9
OMe-4'	55.8

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data

Ion	$[M+H]^+$	$[M+Na]^+$
Calculated	357.1645	379.1464
Found	357.1648	379.1462

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Absorption Data (KBr, cm⁻¹)

Wavenumber (cm ⁻¹)	Assignment
3450	O-H stretch
2925, 2850	C-H stretch (aliphatic)
1610, 1505	C=C stretch (aromatic)
1265, 1030	C-O stretch

Generalized Experimental Protocols

The following protocols describe a general approach to the isolation and structural elucidation of a natural product from a plant source.

Plant Material and Extraction

The dried and powdered plant material (e.g., stems, leaves) is extracted exhaustively with a suitable solvent (e.g., methanol, ethanol) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds. This typically involves:

- **Solvent-Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to yield fractions with differing chemical profiles.
- **Column Chromatography:** Each fraction is then subjected to column chromatography over silica gel or other stationary phases, eluting with a gradient of solvents to separate components based on polarity.

- High-Performance Liquid Chromatography (HPLC): Further purification of the isolated fractions is achieved using preparative or semi-preparative HPLC to yield pure compounds.

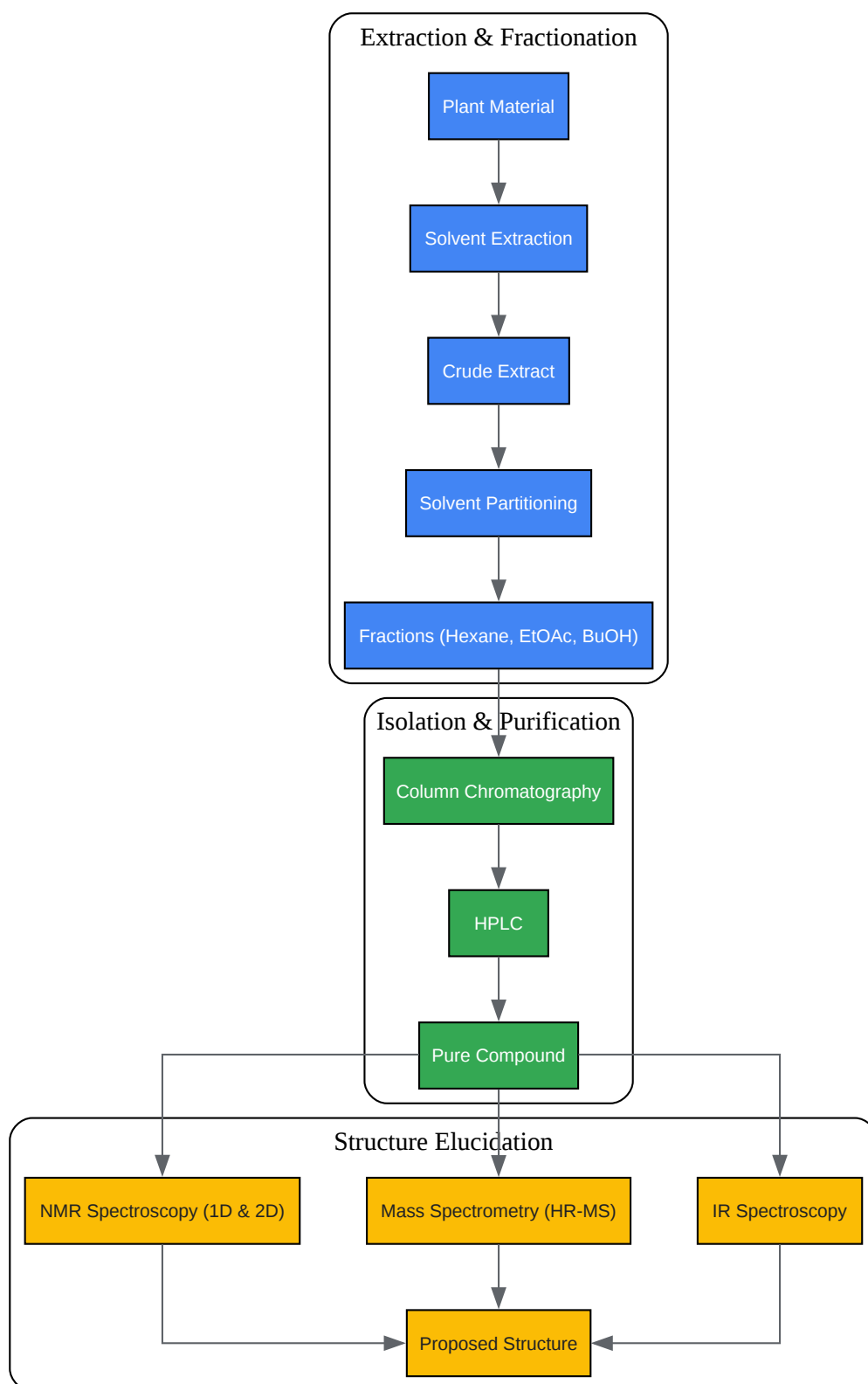
Spectroscopic Analysis

The structure of the purified compound is determined using a combination of spectroscopic methods:

- NMR Spectroscopy: ^1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to establish the carbon-hydrogen framework and the connectivity of the molecule.
- Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight and elemental formula of the compound.
- Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Generalized Workflow for Natural Product Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product.



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Generalized workflow for natural product isolation and characterization.

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References

- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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